molecular formula C24H24N4O2S2 B11137037 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11137037
M. Wt: 464.6 g/mol
InChI Key: SCBXHWXOXOXTCP-ODLFYWEKSA-N
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Description

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of thiazolidine, pyrido[1,2-a]pyrimidine, and other functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiazolidine Ring: This step involves the reaction of a benzyl-substituted thioamide with an appropriate aldehyde under acidic conditions to form the thiazolidine ring.

    Pyrido[1,2-a]pyrimidine Core Construction: The core structure is synthesized through a cyclization reaction involving a suitable pyrimidine derivative and an amino-substituted pyridine.

    Final Coupling and Functionalization: The final step involves coupling the thiazolidine and pyrido[1,2-a]pyrimidine intermediates, followed by functional group modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo groups, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolidine and pyrido[1,2-a]pyrimidine derivatives.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its complex structure allows it to interact with various biological targets.

Medicine

In medicine, researchers explore its potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for more complex molecules in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. Pathways involved might include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-benzyl-4-oxo-2-thioxo-1,3-thiazolidine derivatives: These compounds share the thiazolidine core but lack the pyrido[1,2-a]pyrimidine structure.

    Pyrido[1,2-a]pyrimidine derivatives: These compounds have the pyrido[1,2-a]pyrimidine core but do not include the thiazolidine moiety.

Uniqueness

The uniqueness of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of both thiazolidine and pyrido[1,2-a]pyrimidine structures. This dual functionality provides a versatile platform for various chemical reactions and biological interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H24N4O2S2

Molecular Weight

464.6 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[7-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24N4O2S2/c1-15(2)12-25-21-18(22(29)27-13-16(3)9-10-20(27)26-21)11-19-23(30)28(24(31)32-19)14-17-7-5-4-6-8-17/h4-11,13,15,25H,12,14H2,1-3H3/b19-11-

InChI Key

SCBXHWXOXOXTCP-ODLFYWEKSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)NCC(C)C)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)NCC(C)C)C=C1

Origin of Product

United States

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